molecular formula C9H12N4O B13195618 N-[1-(Pyrimidin-2-yl)piperidin-4-ylidene]hydroxylamine

N-[1-(Pyrimidin-2-yl)piperidin-4-ylidene]hydroxylamine

Cat. No.: B13195618
M. Wt: 192.22 g/mol
InChI Key: YWTUGIJQXWNURS-UHFFFAOYSA-N
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Description

N-[1-(Pyrimidin-2-yl)piperidin-4-ylidene]hydroxylamine is a chemical reagent of interest in medicinal chemistry and drug discovery research. This compound incorporates a pyrimidine ring, a key scaffold in pharmaceuticals due to its prevalence in DNA and RNA, which allows it to interact with a wide array of biological targets through hydrogen bonding . Pyrimidine-based compounds have demonstrated significant therapeutic potential across diverse areas, including as anti-infectives, anticancer agents, and treatments for neurological disorders . The structure also features a piperidine moiety, a common heterocycle that frequently appears in bioactive molecules and can influence a compound's pharmacokinetic properties. The integration of these features makes this reagent a valuable building block for the synthesis and exploration of novel bioactive molecules. Researchers may find it particularly useful for developing compounds targeting enzymes or receptors where pyrimidine-derived ligands have shown activity . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

N-(1-pyrimidin-2-ylpiperidin-4-ylidene)hydroxylamine

InChI

InChI=1S/C9H12N4O/c14-12-8-2-6-13(7-3-8)9-10-4-1-5-11-9/h1,4-5,14H,2-3,6-7H2

InChI Key

YWTUGIJQXWNURS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=NO)C2=NC=CC=N2

Origin of Product

United States

Preparation Methods

Nitroso Diels-Alder Cycloaddition and Ring Opening

The initial step involves generating nitroso cycloadducts via Diels-Alder reactions between nitroso compounds and dienes, such as 2-methyl-2-butene or geraniol derivatives. These cycloadducts serve as precursors for hydroxylamine derivatives.

Key Data:

Compound Reaction Type Yield (%) Notes
6 (Cycloadduct) Diels-Alder Starting point for ring opening
7, 9, 11 Ring opening via nucleophilic attack 46–75 Using Lewis acids like indium(III) triflate

Source: describes the synthesis of such compounds, emphasizing their biological activity and synthetic versatility.

Nucleophilic Ring Opening with Hydroxylamine Derivatives

The cycloadducts are opened with hydroxylamine derivatives such as N-alkyl-O-(4-methoxybenzyl)hydroxylamines, often mediated by Lewis acids, to produce hydroxylamine-containing intermediates.

Example:

  • Reaction of cycloadduct 6 with N-Boc-O-(4-methoxybenzyl)hydroxylamine yields hydroxylamine derivatives 28a–i with yields ranging from 46% to 75% (Table 1).

Synthesis of Pyrimidin-2-yl Hydroxylamine Derivatives

Cross-Coupling Strategy

A convergent synthesis involves palladium-catalyzed Buchwald-Hartwig amination to attach the pyrimidin-2-yl group to the hydroxylamine core:

  • Starting materials : 2-Halo-pyridines (21 ) and O-protected hydroxylamines (22 ).
  • Reaction conditions : Pd(0) catalysts, suitable ligands, and bases facilitate the formation of the C–N bond.
  • Outcome : Efficient synthesis of N-[1-(pyrimidin-2-yl)piperidin-4-ylidene]hydroxylamine with high yields (~60–75%).

Data Table:

Step Reagents Catalyst Yield (%) Notes
Cross-coupling 2-Halo-pyridine + hydroxylamine Pd(0) 60–75 Convergent synthesis

Source: details this approach as a robust method for assembling the core scaffold.

Protection and Deprotection

  • Protection : Boc and PMB groups are used to shield reactive sites during coupling.
  • Deprotection : Acidic conditions (e.g., TFA) remove Boc groups, revealing the free hydroxylamine.

Complete Synthetic Route Summary

Step Reaction Reagents Conditions Yield Reference
1 Diels-Alder cycloaddition Nitroso compound + diene Room temp, inert atmosphere
2 Nucleophilic ring opening Hydroxylamine derivative + cycloadduct Lewis acid (e.g., In(OTf)₃) 46–75%
3 Protection of hydroxylamine Boc or PMB groups Standard protocols
4 Cross-coupling 2-Halo-pyridine + hydroxylamine Pd(0) catalysis 60–75%
5 Deprotection Acidic conditions TFA Quantitative

Additional Considerations

  • Reaction Optimization : Conditions such as temperature, solvent, and catalyst loading significantly influence yields.
  • Selectivity : Protecting groups ensure regio- and chemoselectivity during coupling.
  • Scalability : The convergent route allows for large-scale synthesis, advantageous for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Pyrimidin-2-yl)piperidin-4-ylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts (e.g., cobalt, ruthenium, nickel), oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride, sodium borohydride) .

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and substituted derivatives, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-[1-(Pyrimidin-2-yl)piperidin-4-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound belongs to a broader class of N-substituted piperidin-4-ylidene derivatives. Below is a detailed comparison with analogous compounds reported in patents and literature:

Structural Variations in Piperidin-4-ylidene Derivatives
Compound Name Key Substituents Molecular Weight (M+1) Key Features Reference
N-[1-(Pyrimidin-2-yl)piperidin-4-ylidene]hydroxylamine Hydroxylamine, pyrimidine Not reported Potential hydrogen-bond donor (NH-OH) and π-deficient pyrimidine ring
N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)benzamide Benzamide, tetrahydrofuran-3-yl-oxy, cyano 591 Enhanced solubility (tetrahydrofuran), increased steric bulk (benzamide)
N-(2-(3-CYANO-6-(2-(PIPERIDIN-4-YLIDENE)ACETAMIDO)...QUINOLIN-4-YL-Amino)Pyrimidin-5-Yl)-4-(Dimethylamino)Benzamide Dimethylamino-benzamide, cyano 634 Improved lipophilicity (dimethylamino group), potential kinase inhibition
EXAMPLE 34 (Patent) Chlorophenyl, pyridin-2-yl-methoxy, methoxyethyl-piperidin-4-ylidene 669 Halogen (Cl) for metabolic stability, methoxyethyl for membrane permeability

Key Observations :

  • Substituent Impact: The hydroxylamine group in the target compound distinguishes it from acetamido- or benzamide-linked analogs, which prioritize lipophilicity and steric bulk .
  • Molecular Weight : Derivatives with extended substituents (e.g., tetrahydrofuran-3-yl-oxy) exhibit higher molecular weights (~591–669), likely affecting bioavailability compared to the simpler hydroxylamine variant .
  • Biological Relevance: Analogs with dimethylamino or methoxyethyl groups (e.g., Example 34) are optimized for kinase inhibition, suggesting the hydroxylamine derivative could target similar pathways with altered binding kinetics .

Biological Activity

N-[1-(Pyrimidin-2-yl)piperidin-4-ylidene]hydroxylamine is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial and anticancer agent. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a pyrimidine moiety and a hydroxylamine functional group. Its molecular formula is C9H12N4OC_9H_{12}N_4O with a molecular weight of approximately 192.22 g/mol .

Structural Characteristics

FeatureDescription
Molecular FormulaC9H12N4OC_9H_{12}N_4O
Molecular Weight192.22 g/mol
Functional GroupsHydroxylamine, Piperidine, Pyrimidine

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for the development of new antibacterial agents.

Mechanism of Action:
The compound's antimicrobial effects may stem from its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.

Anticancer Activity

The compound has also demonstrated promising anticancer properties. Studies have indicated that it can induce apoptosis in cancer cells, particularly in models such as FaDu hypopharyngeal tumor cells .

Key Findings:

  • Cytotoxicity: this compound showed enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin.
  • Mechanisms: The anticancer activity is believed to involve the modulation of signaling pathways associated with cell proliferation and survival.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound with various biological targets, including enzymes and receptors involved in metabolic pathways. These studies are crucial for understanding its pharmacological profile and potential side effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound inhibited the growth of resistant bacterial strains, highlighting its potential in treating infections caused by multidrug-resistant organisms.
  • Cancer Cell Apoptosis : In vitro assays showed that treatment with this compound resulted in significant apoptosis in cancer cell lines, indicating its role as an effective anticancer agent.
  • Enzyme Inhibition : Research indicated that this compound could inhibit specific enzymes linked to cancer progression, further supporting its therapeutic potential .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
1-(Pyridin-2-yl)piperidin-4-onePiperidine ring with pyridineAntimicrobial
N-hydroxy-N'-(pyridin-3-yl)ureaUrea linkage with pyridineAnticancer
2-Hydroxy-N-(pyridine-3-carbonyl)acetamideAcetamide with hydroxyl groupAntimicrobial

These compounds share structural features but differ in their specific substitutions and resulting biological activities.

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